molecular formula C10H13N5O3 B1384540 3'-Amino-2',3'-dideoyinosine CAS No. 2197044-57-6

3'-Amino-2',3'-dideoyinosine

Cat. No. B1384540
M. Wt: 251.24 g/mol
InChI Key: CHWLAIBBKPETPZ-FSDSQADBSA-N
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Description

3’-Amino-2’,3’-dideoyinosine (CAS Number: 2197044-57-6) is a chemical compound that has gained attention in the field of research due to its potential biological properties . It has a linear formula of C10H13N5O3 .


Molecular Structure Analysis

The IUPAC name for 3’-Amino-2’,3’-dideoyinosine is 9-((2R,4R,5S)-4-amino-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol . Its molecular weight is 251.24 .


Physical And Chemical Properties Analysis

3’-Amino-2’,3’-dideoyinosine is a white to yellow solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Metabolic Pathways and Biochemical Properties

  • 3'-Amino-2',3'-dideoxyinosine is involved in complex metabolic pathways in human cells. A study found that in the presence of MgCl2, KCl, and inosine-5'-monophosphate, purified cytosolic 5'-nucleotidase catalyzed the phosphorylation of 2',3'-Dideoxyinosine (ddI) (Johnson & Fridland, 1989). Another study noted the chemical stability of 2',3'-dideoxyinosine in aqueous media and its interaction with human serum albumin, which could be relevant for its pharmacological properties (Michalik, Drzazga, & Michnik, 2008).

Synthesis and Structural Analysis

  • The synthesis of 3'-amino-2',3'-dideoxyinosine has been a subject of research due to its potential applications. One study described the chemical synthesis of 2',3'-dideoxyinosine from 2'-deoxyinosine, highlighting the process of selective benzoylation and deoxygenation (Webb, Wos, Martin, & Brodfuehrer, 1988). Another research focused on the structural analysis of 2',3'-dideoxyinosine by NMR spectroscopy and molecular orbital calculations, providing insights into its molecular structure (Plavec, Koole, & Chattopadhyaya, 1992).

Interaction with Viruses and Potential Antiviral Activity

  • Research has explored the interaction of 3'-amino-2',3'-dideoxyinosine with various viruses. For example, a study investigating the anti-human immunodeficiency virus (HIV) effect of hydroxamate compounds combined with 2',3'-dideoxyinosine in infected resting human lymphocytes suggested potential synergistic antiviral effects (Malley, Grange, Hamedi-Sangsari, & Vila, 1994).

Immunological Impact

  • The impact of 2',3'-dideoxyinosine on the immune system has also been a focus of research. One study showed that 2',3'-dideoxyinosine inhibits the humoral immune response in mice by targeting B lymphocytes (Phillips & Munson, 1997).

Safety And Hazards

The safety information for 3’-Amino-2’,3’-dideoyinosine indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWLAIBBKPETPZ-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-2',3'-dideoyinosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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